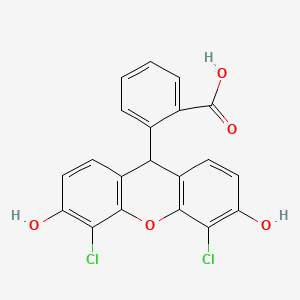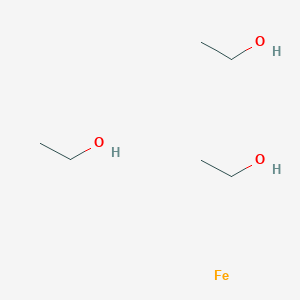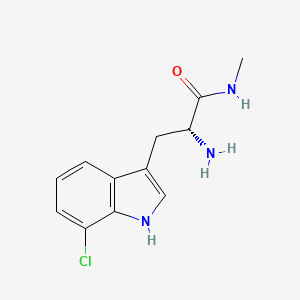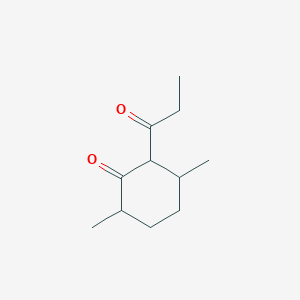
2-(4,5-Dichloro-3,6-dihydroxy-9H-xanthen-9-YL)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Dichloro-3,6-dihydroxy-9H-xanthen-9-YL)benzoic acid is a chemical compound known for its unique structural properties and applications in various scientific fields. It is a derivative of xanthene and benzoic acid, characterized by the presence of dichloro and dihydroxy groups on the xanthene moiety. This compound is often used in fluorescence studies due to its ability to emit light upon excitation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dichloro-3,6-dihydroxy-9H-xanthen-9-YL)benzoic acid typically involves the condensation of 4,5-dichlorophthalic anhydride with resorcinol under acidic conditions to form the xanthene core. This intermediate is then subjected to further reactions to introduce the benzoic acid moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dichloro-3,6-dihydroxy-9H-xanthen-9-YL)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as quinones, hydroquinones, and substituted xanthene derivatives .
Scientific Research Applications
2-(4,5-Dichloro-3,6-dihydroxy-9H-xanthen-9-YL)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of fluorescent dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4,5-Dichloro-3,6-dihydroxy-9H-xanthen-9-YL)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are due to its ability to absorb light at specific wavelengths and emit light at a different wavelength. This property is exploited in various imaging techniques to visualize biological processes .
Comparison with Similar Compounds
Similar Compounds
2’,7’-Dichlorodihydrofluorescein: Similar in structure but differs in the position of chlorine atoms.
4’,5’-Dichlorofluorescein: Another derivative with similar fluorescence properties but different substitution patterns.
Uniqueness
2-(4,5-Dichloro-3,6-dihydroxy-9H-xanthen-9-YL)benzoic acid is unique due to its specific substitution pattern, which imparts distinct fluorescence characteristics and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring precise fluorescence properties .
Properties
CAS No. |
658690-05-2 |
|---|---|
Molecular Formula |
C20H12Cl2O5 |
Molecular Weight |
403.2 g/mol |
IUPAC Name |
2-(4,5-dichloro-3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C20H12Cl2O5/c21-16-13(23)7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(24)17(22)19(12)27-18(11)16/h1-8,15,23-24H,(H,25,26) |
InChI Key |
SIKPRTPAWBGUNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C(=C(C=C3)O)Cl)OC4=C2C=CC(=C4Cl)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetic acid, [(diphenylphosphino)oxy]-, methyl ester](/img/structure/B12530457.png)


![N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide](/img/structure/B12530487.png)




![2-Hydroxy-3-[2-(8-oxo-6-sulfoquinolin-7(8H)-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B12530505.png)
![1H-Azireno[2,3,1-ij]quinoline](/img/structure/B12530509.png)
![1,3-Dimethoxy-4-[(E)-1,3-diphenylallyl]benzene](/img/structure/B12530517.png)
![Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B12530524.png)
![4-[(6-Phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]phenol](/img/structure/B12530525.png)
